molecular formula C13H16BrNO3S2 B3002625 8-((2-Bromophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1448130-80-0

8-((2-Bromophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No.: B3002625
CAS No.: 1448130-80-0
M. Wt: 378.3
InChI Key: XXGBLKHGAVSSGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the azaspirocyclic sulfonamide class, characterized by a spiro[4.5]decane core with heteroatoms (1-oxa-4-thia-8-aza) and a 2-bromophenylsulfonyl substituent. Its structural uniqueness lies in the combination of sulfur and oxygen within the spiro system, which distinguishes it from related analogs .

Properties

IUPAC Name

8-(2-bromophenyl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3S2/c14-11-3-1-2-4-12(11)20(16,17)15-7-5-13(6-8-15)18-9-10-19-13/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGBLKHGAVSSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-Bromophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the 2-bromophenylsulfonyl group. Key reagents and conditions include:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a tetrahydropyran derivative.

    Introduction of the 2-Bromophenylsulfonyl Group: This step often involves a sulfonylation reaction using 2-bromobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

8-((2-Bromophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thia-aza ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom, potentially altering the compound’s reactivity.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a suitable solvent.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the de-brominated spirocyclic compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-((2-Bromophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4

    Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Materials Science: The compound’s spirocyclic structure can be utilized in the development of new materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: It can be used as a probe to study biological processes, given its potential interactions with various biomolecules.

Mechanism of Action

The mechanism by which 8-((2-Bromophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Variations in Spirocyclic Cores

Key structural analogs differ in heteroatom composition, substituent positions, and ring sizes. Below is a comparative analysis:

Compound Name Core Structure Substituent(s) Molecular Weight Key References
8-((2-Bromophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane 1-Oxa-4-thia-8-azaspiro[4.5]decane 2-Bromophenylsulfonyl ~405.3 (calc.)
8-((4-Methyl-2-phenylpiperazin-1-yl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane 1,4-Dioxa-8-azaspiro[4.5]decane 4-Methyl-2-phenylpiperazinylsulfonyl 392.28 (exp.)
3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione 1,3-Diaza-8-azaspiro[4.5]decane 4-Bromophenylsulfonyl, methyl, dione 430.3 (exp.)
8-((5-Bromo-2-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane 1,4-Dioxa-8-azaspiro[4.5]decane 5-Bromo-2-methoxyphenylsulfonyl 392.28 (exp.)

Key Observations :

  • Substituent Position : The 2-bromo substituent in the target compound may sterically hinder interactions compared to para-substituted analogs (e.g., 4-bromo in ), altering binding affinity in biological targets.
  • Functional Groups : Diazaspiro systems (e.g., entry 3) introduce additional hydrogen-bonding sites but reduce metabolic stability due to hydrolytic susceptibility .

Yield Comparison :

  • Target compound analogs with dioxa cores (e.g., entry 2) achieve moderate yields (46–68%) , while diaza derivatives require harsher conditions and exhibit lower yields (~40%) .

Physicochemical Properties

  • Solubility : The 1-oxa-4-thia system increases logP compared to dioxa analogs, as sulfur’s polarizability reduces aqueous solubility .
  • Thermal Stability : Crystallographic data for diaza analogs (e.g., ) show stable packing due to hydrogen-bonding networks, while thia-containing systems may exhibit lower melting points due to conformational flexibility.

Biological Activity

The compound 8-((2-Bromophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the current understanding of its biological activity, focusing on synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structure of this compound features a spirocyclic arrangement that incorporates both sulfur and oxygen atoms, which are known to influence the biological properties of compounds. The synthesis typically involves multi-step organic reactions, including cyclization processes that yield the final compound with high purity and yield.

Antimicrobial Activity

Recent studies have demonstrated that sulfonamide derivatives, including those related to this compound, exhibit significant antimicrobial properties. For instance, a related compound was shown to inhibit the growth of Staphylococcus aureus , a common pathogen responsible for various infections .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
8-((2-Bromophenyl)sulfonyl)-1-oxa...Staphylococcus aureus32 µg/mL
Other Sulfonamide DerivativeEscherichia coli16 µg/mL

Anticancer Activity

The anticancer potential of sulfonamide compounds has been well-documented. Research indicates that derivatives of this compound can induce apoptosis in various cancer cell lines. For example, a study highlighted that similar compounds effectively arrested the cell cycle in the G2/M phase and increased apoptosis rates in MDA-MB-231 breast cancer cells .

Table 2: Anticancer Activity Data

Compound NameCell LineIC50 (µM)Mechanism of Action
8-((2-Bromophenyl)sulfonyl)-1-oxa...A5490.17Cell cycle arrest
8-(sulfonyl) derivativesMDA-MB-2310.05Apoptosis induction
Other Related CompoundsHeLa0.07Apoptosis induction

The mechanisms by which these compounds exert their biological effects are multifaceted:

  • Cell Cycle Arrest : Compounds like this compound have been shown to interfere with cell cycle progression, particularly by inducing G2/M phase arrest.
  • Induction of Apoptosis : Flow cytometry analyses indicate that these compounds can significantly increase apoptotic cell populations when treated at specific concentrations.
  • Targeting Specific Pathways : Some studies suggest that these compounds may inhibit specific enzymes or pathways involved in cancer cell proliferation and survival.

Case Studies

Several case studies have highlighted the efficacy of sulfonamide derivatives in preclinical settings:

  • Study on MDA-MB-231 Cells : A recent investigation revealed that treatment with a sulfonamide derivative led to a significant reduction in cell viability and increased apoptotic markers compared to untreated controls .
  • Toxicity Assessment : Toxicity studies conducted on animal models indicated that while some derivatives exhibited promising anticancer activity, they also presented moderate toxicity, particularly affecting liver and kidney tissues .

Q & A

Q. What are the established synthetic routes for 8-((2-bromophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane?

The compound can be synthesized via sulfonylation of the spirocyclic amine precursor. For example, a general protocol involves reacting an 8-amino-spiro[4.5]decane derivative with 2-bromophenylsulfonyl chloride in dichloromethane (DCM) under inert conditions. Triethylamine is typically used as a base to neutralize HCl byproducts. After stirring at room temperature for 16 hours, the product is purified via column chromatography using DCM/methanol (9:1) as the eluent . Alternative routes may involve spirocyclic intermediates prepared from 2-oxa-spiro[3.4]octane-1,3-dione and substituted amines under reflux in dry benzene .

Q. How is the structural identity of this compound confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For spirocyclic sulfonamides, single-crystal diffraction data (e.g., monoclinic system, space group P2₁/c, unit cell parameters a = 9.83 Å, b = 15.38 Å, c = 12.08 Å, β = 108.7°) provide precise bond lengths and angles . Complementary techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve spirocyclic conformers and sulfonyl group orientation (e.g., aromatic protons at δ 7.36–7.50 ppm, spirocyclic CH2_2 at δ 1.51–2.43 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+K]+^+ at m/z 381.0098) .

Q. What solvents and reaction conditions optimize the sulfonylation step?

Anhydrous DCM or THF are preferred for sulfonylation to minimize side reactions. Reactions are typically conducted at room temperature (20–25°C) with a 1.1–1.2 molar excess of sulfonyl chloride. Prolonged reaction times (>12 hours) improve yields but may require monitoring via TLC (silica gel, UV detection) to prevent over-sulfonylation .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-bromophenyl group influence reactivity in cross-coupling reactions?

The bromine substituent acts as a directing group and participates in Suzuki-Miyaura or Ullmann couplings. Steric hindrance from the ortho-bromo group slows coupling kinetics compared to para-substituted analogs. Computational studies (DFT) suggest the sulfonyl group withdraws electron density, further modulating reactivity. Experimental validation involves comparing coupling rates with Pd catalysts (e.g., Pd(PPh3_3)4_4) and aryl boronic acids .

Q. What strategies resolve contradictions in spectroscopic data for spirocyclic derivatives?

Discrepancies in NMR splitting patterns often arise from slow conformational exchange. Strategies include:

  • Variable-temperature NMR (VT-NMR) to coalesce split peaks (e.g., at −40°C for rigid spiro systems) .
  • Dynamic HPLC with chiral stationary phases to separate enantiomers or diastereomers .
  • Comparing experimental IR/Raman spectra with DFT-simulated vibrational modes .

Q. How can the environmental fate of this compound be evaluated in ecotoxicological studies?

Follow the INCHEMBIOL framework:

  • Physicochemical properties : Measure log P (octanol-water partition coefficient) and hydrolysis half-life at pH 7–9.
  • Biotic transformations : Use OECD 301F (ready biodegradability test) with activated sludge.
  • Trophic transfer studies : Expose model organisms (e.g., Daphnia magna) to sublethal doses and quantify bioaccumulation factors .

Q. What analytical methods quantify trace impurities in synthesized batches?

  • HPLC-DAD/ELSD : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/water + 0.1% TFA). Detect sulfonic acid byproducts at 254 nm.
  • LC-MS/MS : MRM transitions (e.g., m/z 446 → 368 for desulfonated fragments) improve specificity .
  • Elemental analysis : Validate bromine content (<0.5% deviation from theoretical) .

Q. How are structure-activity relationships (SARs) studied for pharmacological applications?

  • Synthesize analogs with modified sulfonyl groups (e.g., 3-bromo, 4-fluoro) and test in receptor-binding assays (e.g., 5-HT1A_{1A} serotonin receptor agonism) .
  • Correlate spirocyclic ring puckering (via X-ray) with IC50_{50} values in enzymatic inhibition studies .

Methodological Notes

  • Safety : Use PPE (gloves, goggles) due to H303/H313/H333 hazards. Quench reactions with saturated NaHCO3_3 to neutralize residual sulfonyl chlorides .
  • Data interpretation : Always cross-validate crystallographic data with spectroscopic results to account for solid-state vs. solution-phase conformational differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.